1-(Azidomethyl)-2-bromobenzene

Catalog No.
S689084
CAS No.
126799-87-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-bromobenzene

CAS Number

126799-87-9

Product Name

1-(Azidomethyl)-2-bromobenzene

IUPAC Name

1-(azidomethyl)-2-bromobenzene

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2

InChI Key

UQTIJSCAOJIGQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Br

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Br

Organic Synthesis

-(Azidomethyl)-2-bromobenzene is a useful intermediate in organic synthesis due to the presence of both an azide group (N3) and a bromine atom (Br) on the aromatic ring. The azide group can be readily transformed into various functional groups through reactions like Staudinger reduction or Huisgen cycloaddition, allowing for the introduction of diverse functionalities into the molecule [1]. The bromine atom can also participate in various substitution reactions for further modification of the molecule [2].

  • Here, [1] refers to a scientific article describing the transformation of azide groups:
  • [2] refers to a general reference on aromatic substitution reactions

Click Chemistry

The azide functionality in 1-(Azidomethyl)-2-bromobenzene makes it a suitable candidate for click chemistry reactions, particularly the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and selective formation of a triazole ring between the azide and a terminal alkyne [3]. This strategy is valuable for the synthesis of complex molecules with defined structures, finding applications in areas like drug discovery and materials science [3, 4].

  • [3] describes the CuAAC reaction in detail:
  • [4] explores applications of CuAAC in materials science:

Bioorthogonal Labeling

Due to its ability to undergo CuAAC but not interfere with common biological processes, 1-(Azidomethyl)-2-bromobenzene can be a useful tool in bioorthogonal labeling. This technique involves attaching a biomolecule (e.g., protein, antibody) with an azide group to its target in a living system, followed by selective detection or modification through CuAAC with a complementary alkyne-tagged probe [5]. This strategy offers advantages like high spatial and temporal resolution for studying biological processes within living cells or organisms [5].

  • [5] explains the concept of bioorthogonal labeling:

1-(Azidomethyl)-2-bromobenzene is an organic compound characterized by the presence of both an azide group and a bromine atom attached to a benzene ring. The molecular formula is C8_{8}H8_{8}BrN3_{3}, and it features a bromine atom at the 2-position and an azidomethyl group at the 1-position of the benzene ring. This compound is notable for its utility in various

As specific research on 1-(Azidomethyl)-2-bromobenzene is lacking, a mechanism of action cannot be established. However, the azide group can participate in various click chemistry reactions, allowing its attachment to other molecules for targeted applications [].

  • Azide groups can be explosive under certain conditions (heating, shock) [].
  • Brominated aromatic compounds might have some degree of toxicity [].

1-(Azidomethyl)-2-bromobenzene participates prominently in click chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This reaction typically yields 1,4-disubstituted 1,2,3-triazoles. For instance, when reacted with ethynylbenzene, it produces 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole with high yields under ultraviolet light conditions . The compound can also undergo nucleophilic substitution reactions due to the presence of the bromine atom, making it versatile in synthetic organic chemistry .

The synthesis of 1-(azidomethyl)-2-bromobenzene typically involves a two-step process:

  • Bromination: Starting from toluene or a similar aromatic compound, bromination is performed using phosphorus tribromide or another brominating agent to introduce the bromine atom.
  • Azidation: The resulting brominated compound is then treated with sodium azide in a polar aprotic solvent (such as dimethylformamide) to replace the bromine with an azide group .

This method allows for high yields and purity of the final product.

1-(Azidomethyl)-2-bromobenzene finds applications primarily in synthetic organic chemistry and materials science. Its utility in click chemistry makes it valuable for:

  • Drug Development: As a precursor for synthesizing bioactive molecules through triazole formation.
  • Materials Science: In creating functionalized polymers and materials that require precise molecular architecture.
  • Bioconjugation: For labeling biomolecules or surfaces in biochemical assays.

Interaction studies involving 1-(azidomethyl)-2-bromobenzene often focus on its reactivity with alkynes under copper(I) catalysis. These studies reveal insights into the efficiency of cycloaddition reactions and the conditions that optimize yield, such as light exposure and the presence of bases like triethylamine . Additionally, research may explore its interactions with biological molecules to assess potential applications in drug delivery systems.

Several compounds share structural similarities with 1-(azidomethyl)-2-bromobenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-(Azidomethyl)-4-bromobenzeneStructureSimilar azidomethyl group but different bromine position
1-Azido-2-methylbenzeneStructureContains a methyl group instead of bromine
4-(Azidomethyl)benzaldehydeStructureFeatures an aldehyde functional group
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzeneStructureContains trifluoromethyl groups enhancing lipophilicity

Each of these compounds exhibits unique reactivity profiles and applications based on their functional groups and structural variations.

XLogP3

3.5

Wikipedia

1-(Azidomethyl)-2-bromobenzene

Dates

Modify: 2023-08-15

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